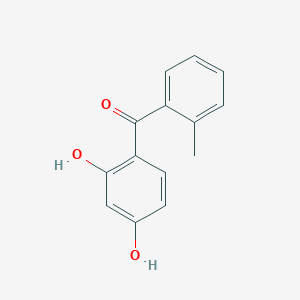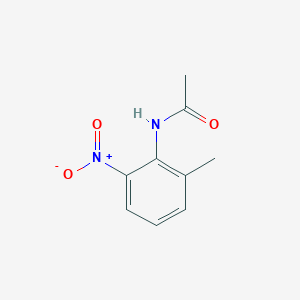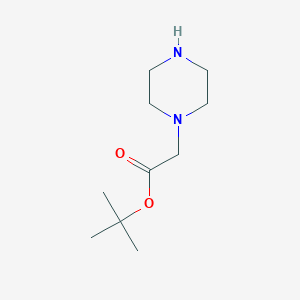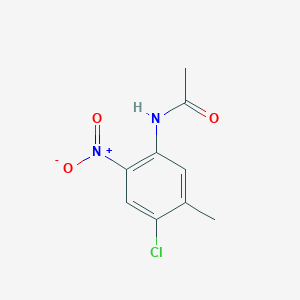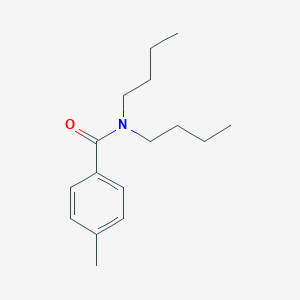
Benzamide, N,N-dibutyl-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N,N-dibutyl-4-methyl-, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder with a molecular weight of 277.4 g/mol and the chemical formula C16H25NO. This compound is commonly used in the synthesis of various organic compounds and has been studied for its potential applications in the field of medicine.
Wirkmechanismus
The exact mechanism of action of Benzamide, N,N-dibutyl-4-methyl- is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to play a role in the inflammatory response.
Biochemische Und Physiologische Effekte
Benzamide, N,N-dibutyl-4-methyl- has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to have analgesic effects and has been studied for its potential use as a pain reliever. Additionally, it has been shown to have antioxidant properties and has been studied for its potential use as an antioxidant supplement.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Benzamide, N,N-dibutyl-4-methyl- in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and purify, making it a popular choice for researchers. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research involving Benzamide, N,N-dibutyl-4-methyl-. One area of interest is the development of new anti-inflammatory drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, the development of new synthesis methods and purification techniques for this compound could lead to improved yields and increased availability for researchers.
Synthesemethoden
The synthesis of Benzamide, N,N-dibutyl-4-methyl- can be achieved through a variety of methods. One of the most common methods is the reaction of benzoyl chloride with dibutylamine in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired compound along with the production of hydrogen chloride gas. The purity of the product can be improved through various purification methods such as recrystallization.
Wissenschaftliche Forschungsanwendungen
Benzamide, N,N-dibutyl-4-methyl- has been extensively studied for its potential applications in the field of medicine. It has been shown to have potent anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
6315-11-3 |
|---|---|
Produktname |
Benzamide, N,N-dibutyl-4-methyl- |
Molekularformel |
C16H25NO |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
N,N-dibutyl-4-methylbenzamide |
InChI |
InChI=1S/C16H25NO/c1-4-6-12-17(13-7-5-2)16(18)15-10-8-14(3)9-11-15/h8-11H,4-7,12-13H2,1-3H3 |
InChI-Schlüssel |
FSLKSAINLFCHGA-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)C |
Kanonische SMILES |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



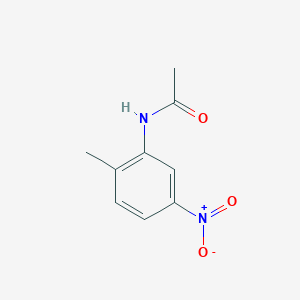
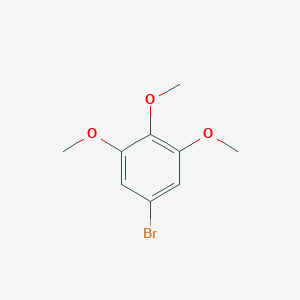
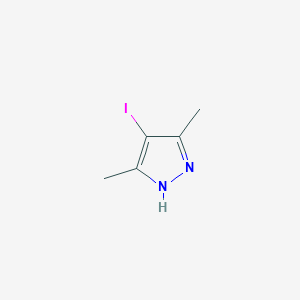
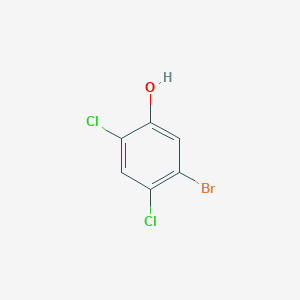
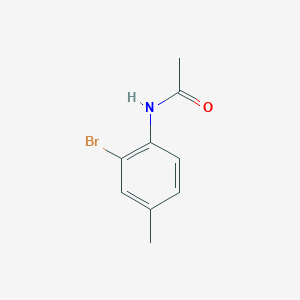
![4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione](/img/structure/B181043.png)
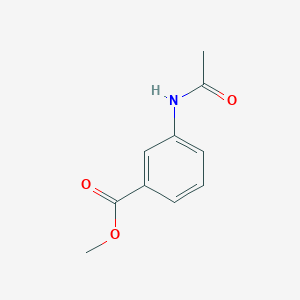
![4-[4-(Dimethylamino)styryl]pyridine](/img/structure/B181050.png)
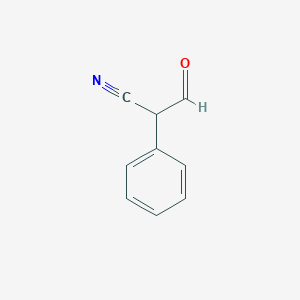
![N-[(4-fluorophenyl)sulfonyl]-beta-alanine](/img/structure/B181053.png)
